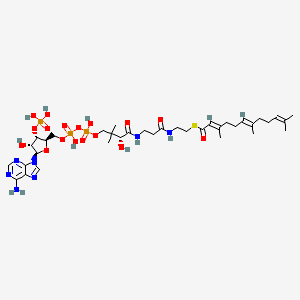

Farnesoyl-CoA

Descripción

Propiedades

Fórmula molecular |

C36H58N7O17P3S |

|---|---|

Peso molecular |

985.9 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienethioate |

InChI |

InChI=1S/C36H58N7O17P3S/c1-22(2)9-7-10-23(3)11-8-12-24(4)17-27(45)64-16-15-38-26(44)13-14-39-34(48)31(47)36(5,6)19-57-63(54,55)60-62(52,53)56-18-25-30(59-61(49,50)51)29(46)35(58-25)43-21-42-28-32(37)40-20-41-33(28)43/h9,11,17,20-21,25,29-31,35,46-47H,7-8,10,12-16,18-19H2,1-6H3,(H,38,44)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/b23-11+,24-17+/t25-,29-,30-,31+,35-/m1/s1 |

Clave InChI |

JJFLTPJLELNRAZ-HKVUSDLYSA-N |

SMILES isomérico |

CC(=CCC/C(=C/CC/C(=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)/C)/C)C |

SMILES canónico |

CC(=CCCC(=CCCC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C)C)C |

Origen del producto |

United States |

Foundational & Exploratory

The Central Role of Farnesoyl-CoA in the Mevalonate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesoyl-CoA, more commonly referred to as farnesyl pyrophosphate (FPP), represents a critical nexus in the intricate web of the mevalonate pathway. This 15-carbon isoprenoid intermediate is the final product of the main trunk of the pathway and serves as the immediate precursor for a vast array of essential biomolecules. Its strategic position as a branch-point metabolite makes it a key regulator of cellular processes ranging from membrane integrity to signal transduction. This technical guide provides an in-depth exploration of the role of this compound in the mevalonate pathway, detailing its biosynthesis, its fate in downstream pathways, and the enzymes that govern its metabolism. Furthermore, this guide presents quantitative data on relevant enzyme kinetics and provides detailed experimental protocols for the study of this compound and associated enzymes, intended to serve as a valuable resource for researchers in both academic and industrial settings.

Introduction: The Mevalonate Pathway at a Glance

The mevalonate pathway is a highly conserved metabolic route in eukaryotes and some prokaryotes, responsible for the synthesis of isoprenoids, a large and diverse class of natural products.[1] The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonate by the rate-limiting enzyme, HMG-CoA reductase.[1] A series of phosphorylation and decarboxylation reactions convert mevalonate into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The sequential condensation of these C5 units leads to the formation of geranyl pyrophosphate (GPP, C10) and finally, farnesyl pyrophosphate (FPP, C15), also known as this compound.[1]

Biosynthesis of this compound (Farnesyl Pyrophosphate)

The synthesis of this compound is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS) , also known as geranyltranstransferase. FPPS facilitates two sequential condensation reactions. First, it catalyzes the head-to-tail condensation of DMAPP and IPP to form GPP. Subsequently, it adds another molecule of IPP to GPP to produce FPP.[2]

// Nodes AcetylCoA [label="Acetyl-CoA (x3)", fillcolor="#FFFFFF"]; HMGCoA [label="HMG-CoA", fillcolor="#FFFFFF"]; Mevalonate [label="Mevalonate", fillcolor="#FFFFFF"]; IPP_DMAPP [label="IPP / DMAPP", fillcolor="#FFFFFF"]; GPP [label="Geranyl Pyrophosphate (GPP)", fillcolor="#FFFFFF"]; FPP [label="this compound (FPP)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges AcetylCoA -> HMGCoA [label="HMG-CoA Synthase"]; HMGCoA -> Mevalonate [label="HMG-CoA Reductase\n(Rate-limiting step)"]; Mevalonate -> IPP_DMAPP [label="Multiple Steps"]; IPP_DMAPP -> GPP [label="FPPS"]; GPP -> FPP [label="FPPS"]; IPP_DMAPP -> FPP [style=dashed, arrowhead=none];

} caption: "Biosynthesis of this compound (FPP) via the Mevalonate Pathway."

This compound: A Critical Branch-Point Intermediate

This compound stands at a crucial metabolic crossroads, directing the flow of isoprenoid precursors into distinct downstream pathways. The cellular concentration of FPP and the activities of the enzymes that utilize it as a substrate are tightly regulated to meet the cell's demand for its various end-products.

// Nodes FPP [label="this compound (FPP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Squalene [label="Squalene", fillcolor="#FFFFFF"]; Cholesterol [label="Cholesterol & Steroid Hormones", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GGPP [label="Geranylgeranyl Pyrophosphate (GGPP)", fillcolor="#FFFFFF"]; NonSterol [label="Non-Sterol Isoprenoids\n(Dolichol, Coenzyme Q10, Heme A)", fillcolor="#FBBC05", fontcolor="#202124"]; PrenylatedProteins [label="Prenylated Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges FPP -> Squalene [label="Squalene Synthase"]; Squalene -> Cholesterol; FPP -> GGPP [label="GGPP Synthase"]; FPP -> NonSterol; FPP -> PrenylatedProteins [label="Protein Farnesyltransferase"]; GGPP -> PrenylatedProteins [label="Protein Geranylgeranyltransferase"];

} caption: "this compound as a key branch-point in isoprenoid biosynthesis."

The Sterol Biosynthesis Pathway

The condensation of two molecules of this compound, catalyzed by squalene synthase , marks the first committed step towards the synthesis of sterols, including cholesterol.[3] This head-to-head condensation reaction forms squalene, a 30-carbon linear hydrocarbon, which then undergoes a series of cyclization and modification reactions to yield cholesterol and other steroid hormones.

The Non-Sterol Isoprenoid Pathway

This compound is also the precursor for a variety of non-sterol isoprenoids that play vital roles in cellular function:

-

Geranylgeranyl Pyrophosphate (GGPP): The addition of an IPP molecule to FPP by geranylgeranyl pyrophosphate synthase (GGPPS) produces the 20-carbon GGPP. Both FPP and GGPP are crucial for protein prenylation.

-

Dolichols: These long-chain polyisoprenoid alcohols are essential for the N-linked glycosylation of proteins in the endoplasmic reticulum.

-

Coenzyme Q10 (Ubiquinone): The isoprenoid tail of Coenzyme Q10, a critical component of the mitochondrial electron transport chain, is derived from FPP.

-

Heme A: A component of cytochrome c oxidase, Heme A contains a farnesyl group derived from FPP.

Protein Prenylation

Protein prenylation is a post-translational modification where a farnesyl or geranylgeranyl group is attached to a cysteine residue near the C-terminus of a target protein. This modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes and mediating protein-protein interactions.

-

Farnesylation: Catalyzed by protein farnesyltransferase (PFTase) , this process involves the transfer of the farnesyl group from FPP to proteins containing a C-terminal "CaaX" box motif. A well-known example of a farnesylated protein is the oncoprotein Ras.

-

Geranylgeranylation: This modification is carried out by protein geranylgeranyltransferase type I (PGGTase-I) and type II (RabGGTase) , which utilize GGPP as the isoprenoid donor.

Quantitative Data

The following tables summarize key quantitative data related to enzymes that metabolize this compound.

Table 1: Kinetic Parameters of Protein Farnesyltransferase (PFTase) Mutants with FPP

| Enzyme | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

| Wild-Type PFTase | 0.058 ± 0.003 | 0.29 ± 0.05 | 2.0 x 10⁵ |

| Y205Aβ Mutant | 0.029 ± 0.002 | 0.14 ± 0.03 | 2.1 x 10⁵ |

| W102Aβ Mutant | 0.018 ± 0.001 | 0.10 ± 0.02 | 1.8 x 10⁵ |

| Y154Aβ Mutant | 0.022 ± 0.002 | 0.12 ± 0.03 | 1.8 x 10⁵ |

Table 2: Inhibition Constants (Ki) of Bisphosphonates for Farnesyl Pyrophosphate Synthase (FPPS)

| Inhibitor | Organism | Ki (nM) |

| Zoledronate | Leishmania major | 11 |

| Risedronate | Leishmania major | 17 |

| BPH-715 | Human | 50.1 |

| Compound 546 | Human | 2.92 |

| Risedronate | Human | 1.23 |

| Zoledronate | Human | 1.25 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and associated enzymes.

Continuous Coupled Fluorescence Assay for Farnesyl Diphosphate Synthase (FPPS) Activity

This assay provides a real-time measurement of FPPS activity by coupling the production of FPP to its subsequent use by PFTase in a fluorescence-based assay.

Principle: FPPS synthesizes FPP from DMAPP and IPP. The produced FPP is then used by PFTase to farnesylate a dansylated peptide substrate. The farnesylation event leads to an increase in the fluorescence of the dansyl group, which can be monitored continuously.

// Nodes Substrates [label="DMAPP + IPP", fillcolor="#FFFFFF"]; FPPS [label="FPPS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FPP [label="FPP", fillcolor="#FFFFFF"]; PFTase [label="PFTase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DansylPeptide [label="Dansylated Peptide\n(Low Fluorescence)", fillcolor="#FFFFFF"]; FarnesylatedPeptide [label="Farnesylated Dansylated Peptide\n(High Fluorescence)", fillcolor="#FBBC05", fontcolor="#202124"]; Fluorometer [label="Fluorometer", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Substrates -> FPPS; FPPS -> FPP; FPP -> PFTase; DansylPeptide -> PFTase; PFTase -> FarnesylatedPeptide; FarnesylatedPeptide -> Fluorometer [label="Measure Fluorescence Increase"]; } caption: "Workflow for the continuous coupled fluorescence assay for FPPS activity."

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT, 0.01% Triton X-100.

-

Substrates: Dimethylallyl pyrophosphate (DMAPP) and Isopentenyl pyrophosphate (IPP). Prepare a 10 mM stock solution of each in assay buffer.

-

Dansylated Peptide Substrate: e.g., Dansyl-GCVLS. Prepare a 1 mM stock solution in DMSO.

-

Enzymes: Purified recombinant FPPS and PFTase. The optimal concentration of each enzyme should be determined empirically.

-

Inhibitors (optional): Prepare stock solutions of inhibitors in a suitable solvent (e.g., DMSO).

Procedure:

-

Prepare a reaction mixture in a 96-well black microplate containing assay buffer, DMAPP (final concentration 50 µM), and IPP (final concentration 50 µM).

-

Add the dansylated peptide substrate to a final concentration of 1-5 µM.

-

Add PFTase to a final concentration that ensures the farnesylation step is not rate-limiting (e.g., 100-200 nM).

-

If testing inhibitors, add the desired concentration to the wells. Include a solvent control (e.g., DMSO).

-

Initiate the reaction by adding FPPS to the wells.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the dansyl fluorophore (e.g., Ex: 340 nm, Em: 505 nm).

-

Monitor the increase in fluorescence intensity over time (e.g., every 30-60 seconds for 30-60 minutes).

-

Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

LC-MS/MS Analysis of Isoprenoid Intermediates

This method allows for the sensitive and specific quantification of this compound and other isoprenoid pyrophosphates in biological samples.

Principle: Isoprenoid intermediates are extracted from cells or tissues, separated by liquid chromatography, and detected and quantified by tandem mass spectrometry.

// Nodes Sample [label="Biological Sample\n(Cells or Tissue)", fillcolor="#FFFFFF"]; Extraction [label="Extraction of Isoprenoids", fillcolor="#FFFFFF"]; LC [label="Liquid Chromatography (LC)\nSeparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MSMS [label="Tandem Mass Spectrometry (MS/MS)\nDetection and Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Sample -> Extraction; Extraction -> LC; LC -> MSMS; MSMS -> DataAnalysis;

} caption: "General workflow for the LC-MS/MS analysis of isoprenoid intermediates."

Reagents and Materials:

-

Extraction Solvent: Acetonitrile/Methanol/Water (e.g., 40:40:20, v/v/v) with a suitable internal standard (e.g., deuterated FPP).

-

LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium bicarbonate, pH 8).

-

Mobile Phase B: Organic solvent (e.g., acetonitrile).

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

For cultured cells, wash the cell pellet with ice-cold PBS and quench metabolism by adding the cold extraction solvent.

-

For tissues, homogenize the tissue in the cold extraction solvent.

-

Vortex the samples vigorously and incubate on ice.

-

Centrifuge to pellet cellular debris.

-

Collect the supernatant containing the extracted isoprenoids.

-

-

LC Separation:

-

Inject the extracted sample onto the LC column.

-

Use a gradient elution program with mobile phases A and B to separate the isoprenoid pyrophosphates. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic compounds.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use multiple reaction monitoring (MRM) for targeted quantification. Define specific precursor-to-product ion transitions for FPP and other isoprenoids of interest, as well as the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of FPP and other isoprenoids.

-

Calculate the concentration of each analyte in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

-

Conclusion

This compound is a linchpin metabolite in the mevalonate pathway, orchestrating the synthesis of a diverse and vital array of biomolecules. Its central position makes the enzymes involved in its synthesis and consumption attractive targets for therapeutic intervention in a range of diseases, including cancer, hypercholesterolemia, and infectious diseases. A thorough understanding of the biochemical and regulatory roles of this compound, facilitated by robust experimental methodologies, is paramount for the continued development of novel therapeutics targeting this critical metabolic pathway. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of isoprenoid biosynthesis and its implications for human health.

References

An In-depth Technical Guide to the Synthesis of Farnesyl Pyrophosphate from Farnesol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl pyrophosphate (FPP) is a critical intermediate in the mevalonate pathway, serving as a precursor for the synthesis of a vast array of essential biomolecules, including sterols (like cholesterol), dolichols, coenzyme Q10, and heme A.[1][2][3][4] Furthermore, FPP is the farnesyl donor for the post-translational modification of proteins known as farnesylation, a process crucial for the proper localization and function of key signaling proteins like those in the Ras superfamily.[5] Given its central role in cellular metabolism and signaling, the enzymatic synthesis of FPP is of significant interest to researchers in various fields, including cancer biology, infectious diseases, and metabolic disorders.

This technical guide focuses on the synthesis of FPP from its alcohol precursor, farnesol. While the de novo synthesis of FPP occurs via the mevalonate pathway starting from acetyl-CoA, cells also possess a "salvage pathway" to convert farnesol back into the metabolically active FPP. This process is not a direct ligation of farnesol to coenzyme A to form farnesoyl-CoA, but rather a two-step phosphorylation catalyzed by specific kinases. Understanding this pathway is crucial for studies involving farnesol as a therapeutic agent or as a tool to modulate isoprenoid metabolism.

The Enzymatic Conversion of Farnesol to Farnesyl Pyrophosphate

The conversion of farnesol to FPP is a sequential phosphorylation process catalyzed by two distinct enzymes: farnesol kinase (FK) and farnesyl phosphate kinase (FPK).

-

Step 1: Farnesol to Farnesyl Phosphate, catalyzed by Farnesol Kinase (FK) Farnesol kinase phosphorylates the hydroxyl group of farnesol using a phosphate donor, typically ATP, to yield farnesyl monophosphate (FP).

-

Step 2: Farnesyl Phosphate to Farnesyl Pyrophosphate, catalyzed by Farnesyl Phosphate Kinase (FPK) Farnesyl phosphate kinase then catalyzes the second phosphorylation event, transferring a pyrophosphate group from a donor like CTP to farnesyl phosphate, resulting in the formation of farnesyl pyrophosphate (FPP).

Quantitative Data on Enzymes of Farnesol Phosphorylation

The following table summarizes the available quantitative data for the enzymes involved in the conversion of farnesol to FPP. Data is primarily from studies on rat liver microsomes.

| Enzyme | Substrate | K_m | Nucleotide Donor | Notes | Reference |

| Farnesol Kinase | Farnesol | 2.3 µM | ATP | Activity inhibited by various detergents. Located on the inner, luminal surface of microsomal vesicles. | |

| Farnesyl Phosphate Kinase | Farnesyl Phosphate | - | CTP (specific) | Activated by low concentrations of detergents. Located on the outer, cytoplasmic surface of microsomal vesicles. |

Signaling and Metabolic Pathways

The synthesis of FPP from farnesol is a salvage pathway that feeds into the larger mevalonate pathway, a critical metabolic route for the production of all isoprenoids.

FPP is a branch-point metabolite that can be utilized for protein farnesylation, a crucial post-translational modification that anchors proteins to cellular membranes.

Experimental Protocols

Protocol 1: In Vitro Synthesis of Farnesyl Pyrophosphate from Farnesol

This protocol is adapted from methodologies described for the assay of farnesol kinase and farnesyl phosphate kinase activities in rat liver microsomes.

1. Preparation of Microsomes (Enzyme Source):

-

Homogenize fresh rat liver in a cold buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

-

Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

2. Farnesol Kinase Reaction (Farnesol → Farnesyl Phosphate):

-

Prepare a reaction mixture containing:

-

Microsomal protein (e.g., 100 µg)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

MgCl₂ (5 mM)

-

ATP (2 mM)

-

Farnesol (e.g., 10 µM, solubilized with a detergent like 0.05% CHAPS)

-

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding a solvent like ethanol or by heat inactivation.

3. Farnesyl Phosphate Kinase Reaction (Farnesyl Phosphate → Farnesyl Pyrophosphate):

-

Prepare a reaction mixture containing:

-

Microsomal protein (e.g., 100 µg)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

MgCl₂ (5 mM)

-

CTP (1 mM)

-

Farnesyl phosphate (produced in Step 2 or added exogenously)

-

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction.

4. Extraction and Purification of Farnesyl Pyrophosphate:

-

Extract the reaction mixture with a solvent system like butanol/water.

-

The FPP will partition into the aqueous phase.

-

Further purification can be achieved using solid-phase extraction (SPE) with a C18 column.

Protocol 2: Analysis of Farnesyl Pyrophosphate by HPLC

This protocol outlines a general method for the quantification of FPP. Specific parameters may need optimization based on the available instrumentation.

1. Sample Preparation:

-

The purified FPP from Protocol 1 or extracts from cells/tissues can be used.

-

For enhanced detection, FPP can be enzymatically converted to a fluorescently tagged product. This involves using farnesyltransferase to attach the FPP to a dansylated peptide.

-

Alternatively, direct detection by LC-MS/MS is also possible.

2. HPLC Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium bicarbonate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection:

-

If a fluorescently tagged peptide is used, a fluorescence detector is required.

-

For direct detection, a mass spectrometer is used.

-

3. Quantification:

-

A standard curve is generated using known concentrations of FPP.

-

The concentration of FPP in the sample is determined by comparing its peak area to the standard curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and analysis of FPP from farnesol.

Conclusion

The synthesis of this compound from farnesol and coenzyme A is not the primary route for farnesol utilization in biological systems. Instead, a two-step phosphorylation pathway involving farnesol kinase and farnesyl phosphate kinase converts farnesol into the biologically active farnesyl pyrophosphate. This salvage pathway is crucial for recycling farnesol and maintaining the cellular pool of FPP, a key metabolite for numerous cellular functions. The protocols and data presented in this guide provide a framework for researchers to synthesize and analyze FPP from farnesol, enabling further investigation into the roles of isoprenoid metabolism in health and disease. This knowledge is particularly relevant for the development of therapeutic strategies that target the mevalonate pathway and protein prenylation.

References

- 1. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative determination of farnesyl and geranylgeranyl diphosphate levels in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of farnesyl and geranylgeranyl pyrophosphate levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Early Discoveries in Isoprenoid and Farnesoyl-CoA Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate pathways of isoprenoid and farnesoyl-CoA metabolism form a cornerstone of cellular biochemistry, yielding a vast array of essential molecules from cholesterol and steroid hormones to coenzyme Q10. The elucidation of these pathways was a monumental achievement of 20th-century science, recognized with multiple Nobel Prizes and laying the groundwork for the development of major therapeutic agents, most notably the statin class of cholesterol-lowering drugs. This technical guide provides an in-depth exploration of the seminal early discoveries in this field, focusing on the core biochemical transformations and the ingenious experimental work that brought them to light.

The journey to understand how the complex 27-carbon structure of cholesterol is assembled from simple two-carbon units of acetate is a story of meticulous scientific deduction. Pioneers such as Konrad Bloch, Feodor Lynen, John Cornforth, and George Popják, through the innovative use of isotopic tracers and rigorous biochemical analysis, unraveled the step-by-step synthesis of isoprenoid precursors and their subsequent condensation to form the building blocks of sterols and other vital compounds.[1][2][3][4] This guide will delve into the key experiments that defined the mevalonate pathway, the discovery of crucial intermediates like farnesyl pyrophosphate, and the enzymatic machinery responsible for their metabolism.

The Mevalonate Pathway: From Acetate to Isoprenoid Precursors

The central pathway for isoprenoid biosynthesis in eukaryotes, archaea, and some bacteria is the mevalonate pathway.[5] Its discovery was a landmark in metabolic research, demonstrating how a simple precursor, acetyl-CoA, is converted into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The Pioneering Work of Konrad Bloch and Feodor Lynen

Konrad Bloch and Feodor Lynen were awarded the Nobel Prize in Physiology or Medicine in 1964 for their groundbreaking discoveries concerning the mechanism and regulation of cholesterol and fatty acid metabolism. Working largely independently, their research established the fundamental role of acetate in cholesterol biosynthesis.

Feodor Lynen's crucial contribution was the identification of "activated acetic acid" as acetyl-coenzyme A (acetyl-CoA) in 1951. He elucidated the structure of this key metabolic intermediate, which is formed from the breakdown of carbohydrates, fats, and proteins. This discovery provided the chemical foundation for understanding how acetate enters the biosynthetic pathway.

Key Intermediates and Enzymatic Steps

The early steps of the mevalonate pathway involve the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then reduced to mevalonic acid by the enzyme HMG-CoA reductase, a rate-limiting step in cholesterol biosynthesis and the target of statin drugs.

The subsequent conversion of mevalonic acid to the five-carbon isoprenoid precursors, IPP and DMAPP, involves a series of phosphorylation and decarboxylation reactions. These five-carbon units are the fundamental building blocks for all isoprenoids.

This compound Metabolism and the Path to Squalene

Farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid, is a critical branch point intermediate in the pathway. It is formed by the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl pyrophosphate synthase (FPPS). FPP serves as the precursor for the synthesis of a multitude of essential molecules, including sterols, dolichols, and ubiquinone.

The Discovery of Squalene as a Cholesterol Precursor

The hypothesis that the linear C30 hydrocarbon squalene could be the precursor to the tetracyclic sterol nucleus was a long-standing idea. Early evidence came from observations that feeding squalene to animals increased their tissue cholesterol levels. The definitive proof came from isotopic labeling experiments. When [¹⁴C]-labeled acetate was administered to rats, the resulting squalene was found to be radioactive. Subsequent experiments demonstrated the direct conversion of this labeled squalene into cholesterol.

The Crucial Role of Farnesyl Pyrophosphate and the Discovery of Presqualene Pyrophosphate

The biosynthesis of squalene proceeds through the head-to-head condensation of two molecules of farnesyl pyrophosphate. This reaction is catalyzed by the enzyme squalene synthase. A key breakthrough in understanding this mechanism was the isolation and characterization of a stable intermediate, presqualene pyrophosphate. This discovery provided critical insight into the complex stereochemistry of the reaction, a field extensively studied by John Cornforth, who was awarded the Nobel Prize in Chemistry in 1975 for his work on the stereochemistry of enzyme-catalyzed reactions.

Experimental Protocols of Early Key Experiments

Isotopic Labeling Studies for Tracing Carbon Atoms in Cholesterol (Bloch)

Objective: To determine the origin of the carbon atoms in the cholesterol molecule.

Experimental Protocol:

-

Preparation of Labeled Acetate: Acetic acid was synthesized with isotopic labels, typically deuterium (²H) or carbon-13 (¹³C), at either the methyl or carboxyl position.

-

Animal Model: Rats were typically used as the experimental model.

-

Administration of Labeled Acetate: The labeled acetate was administered to the rats, usually through their diet or by injection.

-

Isolation of Cholesterol: After a set period, the animals were sacrificed, and their livers and other tissues were excised. The cholesterol was extracted from the tissues through saponification of the lipid fraction followed by solvent extraction.

-

Purification of Cholesterol: The extracted cholesterol was purified by repeated crystallization.

-

Isotopic Analysis: The purified cholesterol was then analyzed for the presence and location of the isotopic label. Early methods involved combustion of the cholesterol to CO₂ and H₂O, followed by mass spectrometric analysis to determine the isotope ratios.

-

Degradation of Cholesterol: To pinpoint the location of the labeled atoms within the cholesterol molecule, a series of chemical degradation reactions were performed to break down the complex structure into smaller, identifiable fragments. The isotopic content of each fragment was then analyzed.

In Vitro Synthesis of Squalene from Mevalonate (Popják and Cornforth)

Objective: To demonstrate the enzymatic conversion of mevalonic acid to squalene.

Experimental Protocol:

-

Preparation of Radiolabeled Mevalonate: Mevalonic acid was synthesized with a carbon-14 (¹⁴C) label.

-

Preparation of Liver Enzyme Extracts: Rat liver homogenates were prepared, which contained the necessary enzymes for the biosynthetic pathway.

-

Incubation under Anaerobic Conditions: The [¹⁴C]mevalonate was incubated with the liver enzyme preparation in the absence of oxygen. This was a critical step, as the final cyclization of squalene to lanosterol requires molecular oxygen. By excluding oxygen, the pathway was effectively halted at squalene.

-

Extraction and Isolation of Squalene: After the incubation period, the reaction mixture was saponified, and the unsaponifiable lipids, including squalene, were extracted with a nonpolar solvent like petroleum ether.

-

Purification and Identification of Squalene: The extracted squalene was purified using column chromatography. Its identity was confirmed by co-crystallization with an authentic, unlabeled squalene standard.

-

Radioactivity Measurement: The radioactivity of the purified squalene was measured using a Geiger-Müller counter to quantify the amount of [¹⁴C]mevalonate that had been converted to squalene.

Quantitative Data from Early Discoveries

The following tables summarize some of the key quantitative findings from the early research on isoprenoid and this compound metabolism. The data is presented to reflect the nature of the measurements made with the analytical techniques of the time.

| Experiment | Labeled Precursor | Organism/System | Product Analyzed | Key Finding (Illustrative Data) | Reference |

| Tracing Carbon Atoms in Cholesterol | [¹³C]Acetate | Rat | Cholesterol | All 27 carbon atoms of cholesterol are derived from acetate. | |

| Conversion of Mevalonate to Squalene | [¹⁴C]Mevalonate | Rat Liver Homogenate | Squalene | Significant incorporation of ¹⁴C into squalene under anaerobic conditions. | |

| Stereochemistry of Squalene Biosynthesis | Stereospecifically Labeled Mevalonate | Rat Liver Microsomes | Squalene | Elucidation of the precise stereochemical course of hydrogen addition and elimination. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core metabolic pathways and experimental workflows described in this guide.

Conclusion

The early discoveries in isoprenoid and this compound metabolism represent a triumph of biochemical investigation. Through the development and application of novel experimental techniques, a generation of scientists pieced together the intricate series of reactions that lead from the simplest of metabolic precursors to a vast and functionally diverse class of biomolecules. This foundational knowledge not only illuminated a central pathway of life but also provided the basis for the rational design of drugs that have had a profound impact on human health. For researchers and drug development professionals today, an understanding of this history provides not only a fascinating glimpse into the process of scientific discovery but also a solid foundation for future innovation in targeting metabolic pathways for therapeutic benefit.

References

Farnesoyl-CoA as a precursor in cholesterol biosynthesis

An In-depth Technical Guide on Farnesyl Pyrophosphate as a Precursor in Cholesterol Biosynthesis

Introduction

The biosynthesis of cholesterol is a complex and vital metabolic pathway in mammals, essential for the creation of cell membranes, steroid hormones, vitamin D, and bile acids.[1][2][3] This multi-step process begins with acetyl-CoA and involves over 20 enzymatic reactions.[4][5] A critical juncture in this pathway is the formation of Farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid intermediate.

It is a common point of confusion, but Farnesyl pyrophosphate (FPP) , not Farnesoyl-CoA, is the direct precursor for squalene synthesis, the first committed step towards cholesterol. FPP stands at a crucial metabolic branch point. From here, the pathway can proceed towards the synthesis of sterols (like cholesterol) or diverge to produce non-sterol isoprenoids, which are essential for processes like protein prenylation. This document provides a detailed technical overview of the conversion of FPP to squalene, associated quantitative data, relevant experimental protocols, and the signaling context for researchers, scientists, and drug development professionals.

The Role of Squalene Synthase (FDFT1)

The enzyme responsible for the first committed step in sterol biosynthesis is Squalene Synthase (SQS) , also known as Farnesyl-diphosphate Farnesyltransferase 1 (FDFT1). This enzyme is localized to the membrane of the endoplasmic reticulum and catalyzes the head-to-head condensation of two molecules of FPP to form squalene, a 30-carbon isoprenoid. The reaction consumes one molecule of NADPH and proceeds in two distinct steps, both occurring within the single enzyme.

-

Step 1: Condensation to Presqualene Pyrophosphate (PSPP) : Two molecules of FPP bind to the enzyme. The first FPP molecule loses its pyrophosphate group to form an allylic carbocation. This cation is then attacked by the second FPP molecule, leading to the formation of a cyclopropylcarbinyl intermediate, presqualene pyrophosphate (PSPP). This first half-reaction can occur in the absence of NADPH.

-

Step 2: Rearrangement and Reduction to Squalene : The PSPP intermediate undergoes a series of complex rearrangements involving cyclopropylcarbinyl and cyclobutyl carbocation intermediates. Finally, a hydride from NADPH is transferred to the resulting carbocation, opening the cyclopropane ring and forming the linear squalene molecule, which is then released into the endoplasmic reticulum membrane. Under normal catalytic conditions, the PSPP intermediate does not dissociate from the enzyme.

The activity of Squalene Synthase is a critical regulatory point, determining the metabolic flux of FPP into the sterol pathway. Its inhibition is a promising therapeutic strategy for lowering cholesterol, as it is downstream of the synthesis of essential non-sterol isoprenoids.

Signaling and Experimental Diagrams

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Quantitative Data

Quantitative analysis of isoprenoid intermediates is challenging but essential for understanding the regulation of cholesterol synthesis. Data on the tissue-specific concentrations of FPP provide insight into the substrate availability for Squalene Synthase.

Table 1: Farnesyl Pyrophosphate (FPP) Concentrations in Mouse Tissues

| Tissue | FPP Concentration (nmol/g wet tissue) |

| Brain | 0.355 ± 0.030 |

| Kidney | 0.320 ± 0.019 |

| Liver | 0.326 ± 0.064 |

| Heart | 0.364 ± 0.015 |

| (Data sourced from a study using an HPLC-based method to quantify FPP and GGPP from mouse tissues). |

Metabolic flux analysis reveals the rate of synthesis rather than static concentrations. Studies using stable isotope labeling in mice have shown that the proportional flux through different branches of the cholesterol synthesis pathway is highly variable and tissue-specific. For example, the flux through the Bloch pathway (one of the two main post-lanosterol pathways) ranges from as low as 8% in the preputial gland to 97% in the testes, demonstrating significant tissue-specific regulation.

Experimental Protocols

Protocol 1: Quantification of Farnesyl Pyrophosphate (FPP) in Tissues

This protocol is based on the methodology of using protein farnesyltransferase to conjugate FPP with a fluorescent peptide, followed by HPLC quantification.

1. Sample Preparation and Extraction:

-

Collect tissues from the model organism, immediately snap-freeze in liquid nitrogen, and store at -80°C.

-

Homogenize the frozen tissue in an extraction buffer (e.g., a mixture of organic solvents like methanol/chloroform) to precipitate proteins and extract lipids and isoprenoids.

-

Centrifuge the homogenate to pellet the protein and cellular debris.

-

Collect the supernatant containing the FPP.

2. Solid Phase Extraction (SPE) Purification:

-

Pass the crude extract through a C18 SPE column to purify the isoprenoid pyrophosphates from other lipids.

-

Wash the column with an appropriate buffer to remove unbound contaminants.

-

Elute the FPP fraction using a suitable solvent (e.g., a higher concentration of organic solvent).

-

Dry the eluted fraction under nitrogen gas.

3. Enzymatic Conjugation and HPLC Analysis:

-

Reconstitute the dried FPP extract in an assay buffer.

-

Add recombinant Farnesyl Protein Transferase (FTase) and a fluorescently labeled peptide substrate (e.g., dansylated peptide).

-

Incubate the reaction to allow the enzymatic transfer of the farnesyl group from FPP to the peptide.

-

Terminate the reaction.

-

Analyze the reaction mixture by High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.

-

Quantify the amount of fluorescently labeled farnesylated peptide by comparing its peak area to a standard curve generated with known concentrations of FPP.

Protocol 2: Metabolic Flux Analysis of Cholesterol Biosynthesis using Stable Isotopes

This protocol provides a general workflow for tracing the de novo synthesis of cholesterol using stable isotope tracers like ¹³C-labeled acetate or deuterium oxide (²H₂O).

1. Isotope Labeling:

-

For in vivo studies, provide animals with drinking water enriched with ²H₂O or administer a ¹³C-labeled precursor (e.g., ¹³C-acetate) via injection.

-

For in vitro studies, supplement the cell culture medium with the stable isotope tracer.

-

Maintain the labeling for a defined period to allow the isotopes to be incorporated into newly synthesized lipids.

2. Sample Collection and Lipid Extraction:

-

Harvest tissues or cells at desired time points.

-

For tissues, homogenize the sample.

-

Perform a total lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure, to isolate sterols and other lipids.

3. Sample Derivatization (for GC-MS):

-

Saponify the lipid extract to release free sterols from their esterified forms.

-

Extract the non-saponifiable lipids (containing cholesterol and its precursors).

-

Derivatize the sterols (e.g., by silylation) to increase their volatility for Gas Chromatography (GC) analysis.

4. Mass Spectrometry Analysis:

-

Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

The mass spectrometer will detect the mass shift in cholesterol and its precursors resulting from the incorporation of the stable isotopes.

5. Data Analysis and Flux Calculation:

-

Determine the mass isotopomer distribution (the relative abundance of molecules with different numbers of incorporated isotopes).

-

Calculate the rate of de novo synthesis (metabolic flux) by modeling the incorporation of the tracer over time, taking into account the precursor isotope enrichment. This provides a dynamic measure of the pathway's activity.

References

- 1. news-medical.net [news-medical.net]

- 2. Frontiers | Synthesis, function, and regulation of sterol and nonsterol isoprenoids [frontiersin.org]

- 3. A comprehensive machine-readable view of the mammalian cholesterol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Linchpin of Membrane Localization: A Technical Guide to the Function of Farnesyl Pyrophosphate in Protein Farnesylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein farnesylation, a crucial post-translational modification, is integral to a multitude of cellular processes, including signal transduction, cell cycle progression, and nuclear architecture. This technical guide provides an in-depth exploration of the pivotal role of farnesyl pyrophosphate (FPP) as the lipid donor in this reaction, catalyzed by the enzyme farnesyltransferase (FTase). We will delve into the core biochemical mechanisms, present key quantitative data, detail experimental protocols for studying farnesylation, and visualize the intricate signaling pathways and experimental workflows. A comprehensive understanding of this process is paramount for researchers in cell biology and professionals engaged in the development of therapeutics targeting diseases driven by aberrant farnesylation, such as cancer and progeroid syndromes.

Core Concepts of Protein Farnesylation

Protein farnesylation is a type of prenylation, a post-translational modification that involves the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within a specific C-terminal motif of a target protein.[1][2] This lipid modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, a prerequisite for the function of many signaling proteins.[3][4]

The key players in this process are:

-

Farnesyl Pyrophosphate (FPP): A 15-carbon isoprenoid synthesized through the mevalonate pathway, FPP serves as the lipid donor for farnesylation.[5]

-

Protein Farnesyltransferase (FTase): This zinc-dependent heterodimeric enzyme catalyzes the transfer of the farnesyl group from FPP to the target protein. It is composed of an α-subunit and a β-subunit.

-

CaaX Box: The target proteins for farnesylation typically possess a C-terminal tetrapeptide motif known as the CaaX box, where 'C' is a cysteine, 'a' is an aliphatic amino acid, and 'X' determines the specificity of prenylation (for farnesylation, X is often serine, methionine, alanine, or glutamine).

The enzymatic reaction proceeds via an ordered mechanism where FPP binds to FTase first, followed by the CaaX-containing protein substrate. The cysteine thiol of the CaaX box performs a nucleophilic attack on the C1 of FPP, displacing the pyrophosphate group and forming a stable thioether linkage.

Quantitative Analysis of Protein Farnesylation

The efficiency and specificity of protein farnesylation are governed by the kinetic parameters of FTase for its substrates. Below are tables summarizing key quantitative data related to enzyme kinetics and the efficacy of farnesyltransferase inhibitors (FTIs).

Table 1: Kinetic Parameters of Farnesyltransferase

| Substrate | Enzyme Source | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Farnesyl Pyrophosphate (FPP) | Yeast | - | - | - | |

| Farnesyl Pyrophosphate (FPP) | Human (mutant) | 0.5 | - | - | |

| Dansyl-GCVLS | Human (mutant) | - | - | - | |

| Dansyl-GCVDS | Human (WT) | >10 | - | ~40 | |

| Biotinylated peptide (BiopepSH) | - | - | 0.06 | 2.2 x 10⁵ | |

| RTRCVIA peptide | Yeast | - | 10.5 | - |

Note: A comprehensive compilation of Km and kcat values for a wide range of CaaX peptides is challenging due to variations in experimental conditions and reporting. The data presented represents a selection from the available literature.

Table 2: Efficacy of Farnesyltransferase Inhibitors (FTIs)

| Inhibitor | Target/Cell Line | IC₅₀ (nM) | Clinical Trial Phase (Selected Indications) | Objective Response Rate (ORR) / Notes | Reference(s) |

| Tipifarnib (R115777) | FTase (isolated) | 0.6 | Phase II/III (AML, HNSCC) | AML (refractory/relapsed): 32% response rate (8/25 patients) | |

| H-Ras transformed cells (EC₅₀) | 2 | ||||

| K-RasB peptide | 7.9 | ||||

| Lamin B peptide | 0.86 | ||||

| Lonafarnib (SCH66336) | H-Ras farnesylation | 1.9 | Phase I/II (Solid tumors) | Solid tumors (refractory): 10-15% disease stabilization or objective response | |

| K-Ras 4B farnesylation | 5.2 | ||||

| BMS-214662 | - | - | Clinical Development | Cytotoxic in nature, but with gastrointestinal and liver toxicities. | |

| L-778,123 | FTase | - | Clinical Development | Dual prenylation inhibitor. | |

| FTI-277 | FTase | 500 pM (in vitro) | Preclinical | Antagonizes H- and K-Ras oncogenic signaling. |

IC₅₀ values can vary significantly depending on the assay conditions and cell lines used. Clinical trial data is subject to change with ongoing research.

Signaling Pathways Involving Protein Farnesylation

Protein farnesylation is a critical step in several key signaling pathways. Diagrams generated using the DOT language are provided below to visualize these processes.

Ras Farnesylation and Membrane Association

Farnesylation is essential for the membrane localization and function of Ras proteins, which are small GTPases that play a pivotal role in cell proliferation, differentiation, and survival.

Lamin A Processing and Nuclear Lamina Integrity

Farnesylation of prelamin A is a crucial step in its maturation to lamin A, a key component of the nuclear lamina that maintains nuclear structure and function. Defects in this process can lead to progeroid syndromes.

Experimental Protocols

A variety of experimental techniques are employed to study protein farnesylation. Below are detailed methodologies for key experiments.

In Vitro Farnesyltransferase Activity Assay

This protocol describes a common method to measure the enzymatic activity of FTase in vitro using a radiolabeled substrate.

Materials:

-

Purified recombinant FTase

-

[³H]-Farnesyl pyrophosphate ([³H]-FPP)

-

CaaX peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT

-

Scintillation cocktail

-

Filter paper (e.g., Whatman P81)

-

Trichloroacetic acid (TCA)

Procedure:

-

Prepare a reaction mixture containing assay buffer, CaaX peptide substrate, and purified FTase.

-

Initiate the reaction by adding [³H]-FPP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of ice-cold 10% TCA.

-

Spot the reaction mixture onto the filter paper.

-

Wash the filter paper multiple times with 5% TCA to remove unincorporated [³H]-FPP.

-

Wash the filter paper with ethanol and allow it to dry.

-

Place the filter paper in a scintillation vial with scintillation cocktail.

-

Quantify the amount of incorporated [³H]-farnesyl group using a scintillation counter.

Detection of Farnesylated Proteins in Cells via Metabolic Labeling

This protocol outlines a method to visualize farnesylated proteins in cultured cells using a "tagging-via-substrate" approach with a farnesyl pyrophosphate analog.

Materials:

-

Cultured cells

-

Lovastatin (optional, to inhibit endogenous FPP synthesis)

-

Azido-farnesyl pyrophosphate (or a cell-permeable azido-farnesol)

-

Cell lysis buffer

-

Biotinylated phosphine capture reagent (for Staudinger ligation) or an alkyne-tagged fluorescent probe (for click chemistry)

-

Streptavidin-conjugated HRP (for Western blotting) or fluorescence imager

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Culture cells to the desired confluency.

-

(Optional) Pre-treat cells with lovastatin to deplete endogenous FPP pools.

-

Metabolically label the cells by incubating them with the azido-farnesyl analog for a specified time (e.g., 24 hours).

-

Lyse the cells and collect the protein lysate.

-

Perform a Staudinger ligation by incubating the lysate with a biotinylated phosphine capture reagent, or a click chemistry reaction with an alkyne-tagged fluorescent probe.

-

Separate the proteins by SDS-PAGE.

-

For Staudinger ligation: Transfer the proteins to a membrane and perform a Western blot using streptavidin-HRP to detect the biotinylated (and thus farnesylated) proteins.

-

For click chemistry: Directly visualize the fluorescently tagged proteins in the gel using a fluorescence imager.

Drug Development and Future Perspectives

The critical role of protein farnesylation in diseases like cancer has spurred the development of farnesyltransferase inhibitors (FTIs). These drugs, such as tipifarnib and lonafarnib, have shown promise in preclinical and clinical studies, particularly for certain hematological malignancies and solid tumors with specific genetic profiles. However, their efficacy has been limited in some contexts, partly due to alternative prenylation of some proteins by geranylgeranyltransferase-I (GGTase-I).

Future research in this field is focused on:

-

Identifying novel farnesylated proteins: Expanding our understanding of the "farnesylome" will uncover new biological roles for this modification and potential therapeutic targets.

-

Developing substrate-selective inhibitors: Designing inhibitors that target the farnesylation of specific proteins, rather than global FTase inhibition, could lead to more effective and less toxic therapies.

-

Investigating the interplay between farnesylation and other post-translational modifications: Understanding how farnesylation is regulated and how it cross-talks with other modifications will provide a more complete picture of its role in cellular function.

Conclusion

Farnesyl pyrophosphate is the indispensable lipid donor in protein farnesylation, a post-translational modification that is fundamental to the proper localization and function of a wide array of cellular proteins. The intricate interplay between FPP, FTase, and CaaX-containing proteins governs critical cellular processes, and its dysregulation is implicated in significant human diseases. The experimental approaches detailed in this guide provide a robust framework for investigating the nuances of protein farnesylation. Continued research in this area holds immense potential for advancing our understanding of cell biology and for the development of innovative therapeutic strategies.

References

- 1. Current status of clinical trials of farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kuraoncology.com [kuraoncology.com]

- 4. Drug: Tipifarnib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 5. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

The Enzymatic Conversion of Farnesyl Pyrophosphate to Farnesoyl-CoA: A Multi-Step Biochemical Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The direct enzymatic conversion of Farnesyl pyrophosphate (FPP) to Farnesoyl-CoA is not a recognized single-step reaction in established metabolic pathways. Instead, the biosynthesis of this compound from FPP is a multi-step process involving a series of enzymatic reactions. This guide elucidates the likely pathway, commencing with the dephosphorylation of FPP to farnesol, followed by successive oxidations to farnesal and farnesoic acid. Finally, farnesoic acid is activated to this compound by an acyl-CoA synthetase. This document provides a comprehensive overview of the enzymes involved, their mechanisms, and relevant experimental protocols to facilitate further research and drug development targeting this pathway.

Proposed Pathway for the Conversion of Farnesyl Pyrophosphate to this compound

Farnesyl pyrophosphate (FPP) is a crucial intermediate in the mevalonate pathway, serving as a precursor for the synthesis of a vast array of isoprenoids, including sterols, dolichols, and carotenoids.[1][2][3] While a direct conversion of FPP to this compound has not been documented, a plausible multi-step pathway is proposed based on known enzymatic reactions.

This pathway can be dissected into three key stages:

-

Stage 1: Dephosphorylation of FPP to Farnesol

-

Stage 2: Oxidation of Farnesol to Farnesoic Acid

-

Stage 3: Activation of Farnesoic Acid to this compound

Detailed Enzymatic Steps and Mechanisms

Stage 1: Dephosphorylation of Farnesyl Pyrophosphate to Farnesol

The initial step in this proposed pathway is the removal of the pyrophosphate group from FPP to yield farnesol. This reaction is catalyzed by a class of enzymes known as pyrophosphatases.

-

Enzyme: Farnesyl Pyrophosphatase (FPPase)

-

Reaction: Farnesyl pyrophosphate + H₂O → Farnesol + PPi

-

Mechanism: FPPase catalyzes the hydrolysis of the high-energy pyrophosphate bond of FPP, releasing inorganic pyrophosphate (PPi) and farnesol. This reaction is generally considered irreversible due to the subsequent hydrolysis of PPi by ubiquitous inorganic pyrophosphatases.

Stage 2: Oxidation of Farnesol to Farnesoic Acid

Farnesol is then oxidized to farnesoic acid in a two-step process, mirroring the oxidation of other primary alcohols.

-

Farnesol to Farnesal: The first oxidation step converts the alcohol group of farnesol to an aldehyde, farnesal. This reaction is typically catalyzed by an alcohol dehydrogenase.

-

Enzyme: Alcohol Dehydrogenase (ADH)

-

Reaction: Farnesol + NAD⁺ → Farnesal + NADH + H⁺

-

-

Farnesal to Farnesoic Acid: The aldehyde group of farnesal is then further oxidized to a carboxylic acid, farnesoic acid. This step is catalyzed by an aldehyde dehydrogenase. In insects, a specific aldehyde dehydrogenase 3 (ALDH3) has been shown to catalyze this reaction.[4]

-

Enzyme: Aldehyde Dehydrogenase (ALDH)

-

Reaction: Farnesal + NAD⁺ + H₂O → Farnesoic Acid + NADH + H⁺

-

Stage 3: Activation of Farnesoic Acid to this compound

The final step is the conversion of farnesoic acid to its activated form, this compound. This reaction is catalyzed by an acyl-CoA synthetase (ACS), which belongs to a family of enzymes that activate fatty acids.

-

Enzyme: Acyl-CoA Synthetase (ACS) / Long-Chain Acyl-CoA Synthetase (ACSL)

-

Reaction: Farnesoic Acid + CoA + ATP → this compound + AMP + PPi

-

Mechanism: Long-chain acyl-CoA synthetases catalyze a two-step reaction. First, the carboxylate group of the fatty acid attacks the α-phosphate of ATP to form an acyl-adenylate intermediate and pyrophosphate. In the second step, the thiol group of Coenzyme A attacks the acyl-adenylate, forming the acyl-CoA thioester and releasing AMP.[5] While the specificity of ACSLs for farnesoic acid is not extensively studied, it is plausible that a member of this enzyme family with broad substrate specificity could catalyze this reaction.

Quantitative Data

Currently, there is a lack of specific quantitative data for the direct enzymatic conversion of FPP to this compound. However, kinetic parameters for related enzymes can provide valuable insights for future studies.

Table 1: Kinetic Parameters of a Representative Long-Chain Acyl-CoA Synthetase (Faa1p from Saccharomyces cerevisiae)

| Substrate | Km (µM) | Vmax (nmol/min/mg) |

| Oleate | 71.1 | 158.2 |

| CoA | 18.3 | - |

| ATP | 51.6 | - |

Note: The Vmax for CoA and ATP was determined at a constant concentration of the other substrates.

Experimental Protocols

General Assay for Acyl-CoA Synthetase Activity

This protocol is adapted from studies on long-chain acyl-CoA synthetases and can be modified to test for the conversion of farnesoic acid to this compound.

Materials:

-

Purified Acyl-CoA Synthetase

-

Farnesoic acid

-

Coenzyme A (CoA)

-

ATP

-

Tris-HCl buffer (pH 7.5-8.0)

-

MgCl₂

-

Radiolabeled farnesoic acid (e.g., [³H]farnesoic acid) or a method for detecting this compound (e.g., HPLC).

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and CoA.

-

Add the purified enzyme to the reaction mixture.

-

Initiate the reaction by adding farnesoic acid (radiolabeled or unlabeled).

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol/heptane/sulfuric acid).

-

If using a radiolabeled substrate, extract the unreacted farnesoic acid with an organic solvent (e.g., heptane). The aqueous phase will contain the this compound.

-

Quantify the amount of this compound formed by scintillation counting of the aqueous phase or by HPLC analysis.

Expression and Purification of Acyl-CoA Synthetase

A general protocol for expressing and purifying a his-tagged acyl-CoA synthetase from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the gene for the acyl-CoA synthetase with a His-tag

-

LB medium and appropriate antibiotic

-

IPTG (isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., Tris-HCl, NaCl, imidazole, lysozyme, DNase I)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with a lower concentration of imidazole)

-

Elution buffer (lysis buffer with a high concentration of imidazole)

Procedure:

-

Transform the expression vector into the E. coli expression strain.

-

Grow the transformed cells in LB medium with the appropriate antibiotic to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG and continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other methods.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE and determine its concentration.

Conclusion and Future Directions

The conversion of Farnesyl pyrophosphate to this compound is a plausible, yet not well-characterized, multi-step enzymatic pathway. This guide provides a framework for understanding the likely sequence of reactions and the enzymes involved. For researchers and drug development professionals, this pathway presents several potential targets for intervention in isoprenoid and fatty acid metabolism.

Future research should focus on:

-

Identifying and characterizing the specific enzymes responsible for each step of the pathway, particularly the acyl-CoA synthetase that acts on farnesoic acid.

-

Determining the kinetic parameters of these enzymes to understand the efficiency and regulation of the pathway.

-

Investigating the physiological and pathological relevance of this pathway in various organisms and disease states.

By elucidating the intricacies of this metabolic route, new opportunities for therapeutic intervention and a deeper understanding of cellular lipid metabolism can be unlocked.

References

- 1. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Aldehyde dehydrogenase 3 converts farnesal into farnesoic acid in the corpora allata of mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

Exploring the Subcellular Localization of Farnesoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inferred Subcellular Localization of Farnesoyl-CoA

The subcellular distribution of a metabolite is often dictated by the localization of the enzymes responsible for its synthesis and consumption. This compound is derived from farnesyl pyrophosphate (FPP), a pivotal branch-point intermediate in the isoprenoid biosynthetic pathway. The enzyme responsible for FPP synthesis, Farnesyl Diphosphate Synthase (FPPS), has been identified in multiple subcellular compartments. Consequently, the presence of this compound is anticipated in these same locations.

Studies have demonstrated that FPPS is localized to the cytosol , peroxisomes , and mitochondria [1][2]. In plants, FPPS has also been found in chloroplasts [3][4][5]. The enzyme that utilizes FPP for the first committed step in sterol synthesis, squalene synthase, is located on the membrane of the endoplasmic reticulum . This distribution suggests a complex, compartmentalized regulation of isoprenoid metabolism.

The presence of FPPS in these organelles strongly implies that this compound is also present, where it can be channeled into various metabolic pathways. Peroxisomes, for instance, are known hubs for lipid metabolism, including fatty acid β-oxidation and ether lipid synthesis. The generation of acetyl-CoA from peroxisomal β-oxidation could potentially be used for isoprenoid synthesis within the organelle. Similarly, mitochondria are central to cellular energetics and are also involved in anabolic processes, including aspects of fatty acid synthesis.

Table 1: Inferred Subcellular Presence of this compound Based on FPPS Localization

| Subcellular Compartment | Presence of FPPS | Evidence/Rationale | Potential Role of this compound |

| Cytosol | Yes | FPPS is widely considered a cytosolic enzyme. | Precursor for protein farnesylation and transport to other organelles. |

| Peroxisomes | Yes | Immunofluorescence and immunoelectron microscopy studies have localized FPPS to peroxisomes. Several enzymes of the pre-squalene cholesterol biosynthesis pathway are found in peroxisomes. | Substrate for peroxisomal metabolic pathways, including potential roles in lipid synthesis. |

| Mitochondria | Yes | Significant FPPS enzymatic activity has been detected in mitochondria, and specific isoforms of FPPS contain mitochondrial targeting sequences. | Role in mitochondrial-specific isoprenoid synthesis (e.g., Coenzyme Q biosynthesis) and potential link to mitochondrial fuel-induced signaling. |

| Endoplasmic Reticulum | Inferred | While FPPS is not primarily localized here, the ER is the site of downstream metabolism (e.g., squalene synthesis). FPP is likely transported to the ER. | Precursor for sterol and dolichol synthesis. |

| Chloroplasts (Plants) | Yes | Immunocytochemical staining has shown FPPS localization to chloroplasts in rice and other plants. | Precursor for the synthesis of various plant-specific isoprenoids. |

Experimental Protocols

Investigating the subcellular localization of this compound requires a multi-step approach involving the careful separation of organelles, verification of fraction purity, and sensitive quantification of the target molecule.

Subcellular Fractionation by Differential Centrifugation

This protocol describes a general method for separating major subcellular compartments from cultured cells based on their size and density.

Materials:

-

Cultured cells (e.g., from 10-15 confluent 150 mm plates)

-

Phosphate-buffered saline (PBS), ice-cold

-

Fractionation Buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA, with protease inhibitors added fresh)

-

Dounce homogenizer or syringe with appropriate gauge needle (e.g., 27-gauge)

-

Refrigerated centrifuge and ultracentrifuge

-

Microcentrifuge tubes

Procedure:

-

Cell Harvesting: Harvest cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C between washes.

-

Cell Lysis: Resuspend the cell pellet in 5-10 volumes of ice-cold Fractionation Buffer. Allow cells to swell on ice for 15-20 minutes.

-

Homogenization: Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or using a Dounce homogenizer with a tight-fitting pestle (approx. 20-30 strokes). Monitor cell lysis under a microscope. The goal is to rupture the plasma membrane while keeping nuclei and other organelles intact.

-

Nuclear Fraction (P1): Centrifuge the homogenate at 700-1,000 x g for 10 minutes at 4°C.

-

The pellet (P1) contains the nuclear fraction .

-

The supernatant (S1) contains the cytoplasm, mitochondria, peroxisomes, and microsomes.

-

-

Mitochondrial Fraction (P2): Carefully transfer the S1 supernatant to a new tube. Centrifuge at 10,000 x g for 15-20 minutes at 4°C.

-

The pellet (P2) contains the mitochondrial fraction .

-

The supernatant (S2) contains the peroxisomes, microsomes, and cytosol.

-

-

Microsomal Fraction (P3): Transfer the S2 supernatant to an ultracentrifuge tube. Centrifuge at 100,000 x g for 60 minutes at 4°C.

-

The pellet (P3) contains the microsomal fraction (including ER and Golgi fragments) and peroxisomes.

-

The supernatant (S3) is the cytosolic fraction .

-

-

Fraction Processing: Resuspend each pellet (P1, P2, P3) in a suitable buffer for downstream analysis. The cytosolic fraction (S3) can be used directly. Store all fractions at -80°C.

Purity Assessment of Subcellular Fractions

It is crucial to assess the purity of each fraction to ensure the accuracy of localization data. Western blotting for well-established organelle-specific marker proteins is the standard method.

Procedure:

-

Determine the protein concentration of each subcellular fraction (e.g., using a BCA assay).

-

Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against specific organelle markers (see Table 2).

-

Use an appropriate secondary antibody conjugated to HRP or a fluorescent dye for detection.

-

Analyze the enrichment of marker proteins in the expected fraction and their absence in others.

Table 2: Common Protein Markers for Western Blot Analysis of Subcellular Fractions

| Organelle | Marker Protein | Rationale |

| Nucleus | Lamin B1, Histone H3 | Lamin B1 is a component of the nuclear lamina. Histone H3 is a core component of nucleosomes. |

| Mitochondria | COX IV, VDAC | Cytochrome c oxidase subunit IV (COX IV) is in the inner mitochondrial membrane. Voltage-dependent anion channel (VDAC) is in the outer membrane. |

| Endoplasmic Reticulum | Calnexin, BiP/GRP78 | Calnexin is an ER-resident chaperone. BiP is a luminal ER chaperone. |

| Cytosol | GAPDH, Tubulin | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Tubulin are abundant cytosolic proteins. |

| Peroxisomes | Catalase, PMP70 | Catalase is a key enzyme in the peroxisomal matrix. Peroxisomal membrane protein 70 (PMP70) is an integral membrane protein. |

| Plasma Membrane | Na+/K+ ATPase | The sodium-potassium pump is a well-established marker for the plasma membrane. |

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying acyl-CoA species.

Materials:

-

Subcellular fractions

-

Internal Standard (e.g., ¹³C-labeled this compound or a structurally similar non-endogenous acyl-CoA)

-

Extraction Solvent (e.g., Acetonitrile/Methanol/Water mixture)

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

-

LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

-

Extraction: To a known amount of protein from each subcellular fraction, add a known amount of the internal standard. Add 3-5 volumes of ice-cold extraction solvent. Vortex vigorously and incubate on ice to precipitate proteins.

-

Clarification: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Sample Cleanup (Optional): The supernatant can be further purified using SPE to remove interfering substances like salts and phospholipids.

-

LC Separation: Inject the final extract onto a reverse-phase C18 column. Separate the analytes using a gradient of mobile phases, such as ammonium hydroxide in water (pH 10.5) and acetonitrile.

-

MS/MS Detection: Analyze the column eluent using a mass spectrometer operating in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transition for this compound: The specific precursor ion (Q1) for this compound would be its protonated molecular mass [M+H]⁺. The product ion (Q3) would be a characteristic fragment generated by collision-induced dissociation, often corresponding to the CoA moiety (e.g., a neutral loss of 507 Da is common for acyl-CoAs).

-

Quantification: Create a standard curve using known concentrations of a this compound standard. Quantify the amount of this compound in each sample by comparing its peak area ratio relative to the internal standard against the standard curve.

-

-

Data Normalization: Express the final concentration of this compound relative to the protein content of the fraction (e.g., in pmol/mg protein).

Metabolic Context: The Isoprenoid Biosynthesis Pathway

This compound is derived from FPP, which is synthesized via the mevalonate pathway. This pathway begins with acetyl-CoA and is a fundamental route for the production of all isoprenoids in animals and fungi, as well as in the cytosol of plants. The compartmentalization of FPPS suggests that FPP synthesis, and by extension the availability of this compound, is spatially regulated to serve the specific metabolic needs of different organelles.

Conclusion and Future Directions

The subcellular localization of this compound is a critical, yet underexplored, aspect of cellular metabolism. Based on the known distribution of Farnesyl Diphosphate Synthase, it is reasonable to infer that this compound is present in the cytosol, peroxisomes, and mitochondria. This compartmentalization likely allows for the tailored use of this key metabolite in diverse pathways, from protein modification in the cytosol to lipid synthesis in peroxisomes and bioenergetics in mitochondria.

The lack of direct quantitative measurements represents a significant knowledge gap. The experimental protocols detailed in this guide provide a clear roadmap for researchers to undertake these challenging but essential investigations. By combining robust subcellular fractionation with sensitive LC-MS/MS analysis, it will be possible to generate the first quantitative maps of this compound distribution. Such data will be invaluable for building more accurate models of metabolic regulation and for identifying novel targets for therapeutic intervention in diseases where isoprenoid metabolism is dysregulated, such as cancer and metabolic disorders.

References

- 1. Farnesyl-diphosphate synthase is localized in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial targeting of farnesyl diphosphate synthase is a widespread phenomenon in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Localization of farnesyl diphosphate synthase in chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

The Evolutionary Conservation of Farnesoyl-CoA Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesoyl-CoA (FCoA) is a pivotal intermediate in the vast and ancient network of isoprenoid biosynthesis. As a thioester derivative of farnesoic acid, it occupies a critical branch point in metabolism, directing the flow of isoprenoid precursors toward a diverse array of essential biomolecules. The pathways responsible for the synthesis and subsequent utilization of FCoA are remarkably conserved across the domains of life, from bacteria and archaea to eukaryotes. This evolutionary conservation underscores the fundamental importance of FCoA-derived metabolites in cellular function, including the synthesis of sterols, quinones, and dolichols, as well as in protein prenylation.

This technical guide provides a comprehensive overview of the evolutionary conservation of FCoA metabolic pathways. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering in-depth information on the core enzymes, their kinetic properties, detailed experimental protocols for their study, and visualizations of the key metabolic and regulatory networks. Understanding the evolutionary relationships and conserved biochemical mechanisms of these pathways is crucial for the identification of novel drug targets and the development of innovative therapeutic strategies.

I. Biosynthesis of this compound: The Mevalonate Pathway

This compound is derived from the mevalonate (MVA) pathway, an essential metabolic route for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids. The MVA pathway is highly conserved in eukaryotes and archaea, and is also present in some bacteria, often as a result of horizontal gene transfer.[1]

The initial steps of the MVA pathway leading to the synthesis of the C15 intermediate, farnesyl pyrophosphate (FPP), are outlined below. FPP is the immediate precursor to farnesol, which can then be converted to this compound, although the precise enzymatic steps for this final conversion are not as universally characterized as the main MVA pathway.

Key Enzymes in the Mevalonate Pathway

The enzymes of the MVA pathway are largely conserved, though variations exist between different domains of life. The table below summarizes key enzymes leading to the formation of FPP.

| Enzyme | Abbreviation | EC Number | Reaction | Cellular Localization (Eukaryotes) |

| Acetoacetyl-CoA thiolase | AACT | 2.3.1.9 | 2 Acetyl-CoA → Acetoacetyl-CoA + CoA-SH | Cytosol/Mitochondria |

| HMG-CoA synthase | HMGS | 2.3.3.10 | Acetoacetyl-CoA + Acetyl-CoA → 3-Hydroxy-3-methylglutaryl-CoA + CoA-SH | Cytosol/Mitochondria |

| HMG-CoA reductase | HMGR | 1.1.1.34 | 3-Hydroxy-3-methylglutaryl-CoA + 2 NADPH + 2 H⁺ → Mevalonate + 2 NADP⁺ + CoA-SH | Endoplasmic Reticulum |

| Mevalonate kinase | MVK | 2.7.1.36 | Mevalonate + ATP → Mevalonate-5-phosphate + ADP | Cytosol |

| Phosphomevalonate kinase | PMK | 2.7.4.2 | Mevalonate-5-phosphate + ATP → Mevalonate-5-pyrophosphate + ADP | Cytosol |

| Mevalonate-5-pyrophosphate decarboxylase | MVD | 4.1.1.33 | Mevalonate-5-pyrophosphate + ATP → Isopentenyl pyrophosphate + ADP + Pi + CO₂ | Cytosol |

| Isopentenyl pyrophosphate isomerase | IDI | 5.3.3.2 | Isopentenyl pyrophosphate ⇌ Dimethylallyl pyrophosphate | Cytosol/Peroxisomes |

| Farnesyl pyrophosphate synthase | FPPS | 2.5.1.10 | Dimethylallyl pyrophosphate + 2 Isopentenyl pyrophosphate → Farnesyl pyrophosphate + 2 PPi | Cytosol |

Visualization of the Mevalonate Pathway

The following diagram illustrates the core reactions of the mevalonate pathway leading to the synthesis of Farnesyl pyrophosphate (FPP).